Chamaejasmenin A

Antifungal Natural Products Phytopathology

Chamaejasmenin A (CAS 89618-14-4) is a C-3/C-3'' linkage biflavanone isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae).

Molecular Formula C32H26O10
Molecular Weight 570.5 g/mol
Cat. No. B3028124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin A
Molecular FormulaC32H26O10
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
InChIInChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32-
InChIKeyBTCICADMSGBCKA-COWFKMKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmenin A Procurement Guide: A C-3/C-3'' Biflavanone with Quantifiable Antifungal and Antimitotic Differentiation


Chamaejasmenin A (CAS 89618-14-4) is a C-3/C-3'' linkage biflavanone [1] isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae) [2]. It is composed of two 5,7-dihydroxy-4'-methoxyflavanone units attached at the C-3 position [1]. The compound exhibits antimitotic and antifungal activities [2], and its molecular formula is C32H26O10 with a molecular weight of 570.54 g/mol [1].

Natural Product Source

Isolated from Stellera chamaejasme roots; C-3/C-3'' biflavanone identity

Screening Context

Reported antifungal and antimitotic activity in conidial germination assays

Structural Differentiation

Biflavanone scaffold with distinct 4'-methoxyl substitution; class-level SAR relevance

Why Chamaejasmenin A Cannot Be Interchanged with Other Stellera-Derived Biflavonoids


Even among structurally related C-3/C-3'' biflavanones isolated from the same plant source, antifungal potency varies significantly. Direct comparative MIC testing against Pyricularia oryzae revealed that chamaejasmenin A (3.12 μg/mL) is twice as potent as its closest analogs chamaejasmenin D and isochamaejasmenin B (both 6.25 μg/mL) [1]. This quantitative difference demonstrates that substitution with in-class compounds would result in measurable loss of bioactivity, compromising experimental reproducibility and therapeutic window calculations in antifungal and antimitotic research applications.

Attribute
Chamaejasmenin A
Analog Biflavonoids (e.g. Chamaejasmenin D)
Antifungal MIC Context
Higher reported sensitivity (lower MIC)
MIC endpoint context may differ; assay sensitivity may shift
Antimitotic Assay Response
Consistent with conidial germination inhibition
Analog response may differ; reproducibility risk in antimitotic screens

Chamaejasmenin A Evidence Guide: Quantified Differentiation Against Biflavanone Comparators


Superior Antifungal Potency Against Pyricularia oryzae: Head-to-Head MIC Comparison

Chamaejasmenin A demonstrates significantly higher antifungal activity against the rice blast pathogen Pyricularia oryzae compared to the structurally similar biflavanones chamaejasmenin D and isochamaejasmenin B. In a standardized microdilution assay, chamaejasmenin A exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL, whereas both chamaejasmenin D and isochamaejasmenin B showed MIC values of 6.25 μg/mL [1]. This represents a 2-fold potency advantage for chamaejasmenin A under identical experimental conditions.

Antifungal MIC
Head-to-head
Chamaejasmenin A: 3.12 µg/mL vs Analogs: 6.25 µg/mL
Supports antifungal screening context
Pyricularia oryzae microdilution; reported in [1]
Antifungal Natural Products Phytopathology

Enhanced Antimitotic Activity: MIC-Based Differentiation in a Dual-Function Assay

The same Pyricularia oryzae conidial assay simultaneously evaluates antimitotic activity, as fungal spore germination and hyphal elongation depend on mitotic processes. Chamaejasmenin A's MIC of 3.12 μg/mL reflects both antifungal and antimitotic potency [1]. In direct comparison, chamaejasmenin D and isochamaejasmenin B required twice the concentration (6.25 μg/mL) to achieve equivalent inhibition of conidial germination and mycelial growth. This assay serves as a validated primary screen for antimitotic natural products [1].

Antimitotic MIC
Head-to-head
Chamaejasmenin A: 3.12 µg/mL vs Analogs: 6.25 µg/mL
Supports antimitotic assay context
Conidial germination assay; microscopic evaluation
Antimitotic Cell Division Inhibition Natural Product Screening

Structural Determinants of Enhanced Bioactivity: C-3/C-3'' Linkage and Methoxylation Pattern

The 2-fold higher potency of chamaejasmenin A relative to chamaejasmenin D and isochamaejasmenin B is attributed to its specific C-3/C-3'' biflavanone linkage and 4'-methoxyl substitution pattern [1]. Among the seven biflavonoids tested from Stellera chamaejasme (compounds 1-7), only chamaejasmenin A, chamaejasmenin D, and isochamaejasmenin B exhibited potent antimitotic/antifungal activity at MIC ≤6.25 μg/mL. Chamaejasmenin A (3.12 μg/mL) was the most potent, followed by the other two (6.25 μg/mL), while chamaejasmenin B, neochamaejasmin A, sikokianin A, and chamaejasmenin C were less active or inactive under the same conditions [1].

SAR Context
Class-level
C-3/C-3'' linkage and 4'-methoxy pattern associated with activity
SAR requires experimental validation
Among 7 biflavonoids tested; qualitative inference
Structure-Activity Relationship Biflavonoid Medicinal Chemistry

ADMET Profile Predictions: In Silico Assessment of Drug-Like Properties

Computational ADMET predictions for chamaejasmenin A using admetSAR 2.0 [1] indicate a favorable profile for drug development: high probability of human intestinal absorption (93.25%) and low Caco-2 permeability (80.93% probability of negative permeability), suggesting limited passive transcellular transport but potential for active uptake mechanisms. The compound is predicted to be a P-glycoprotein inhibitor (77.19%) but not a substrate (96.18%), which may influence efflux and bioavailability. Carcinogenicity prediction is negative (94.00%), and acute oral toxicity is classified as Category III (65.05% probability).

In Silico ADMET
Data to verify
Predicted HIA positive, P-gp inhibitor, low acute toxicity category
Computational model; requires experimental validation
admetSAR 2.0 predictions; supporting evidence
ADMET Drug Discovery Computational Chemistry

Chamaejasmenin A: Optimal Application Scenarios Based on Quantitative Evidence


Antifungal Discovery: Primary Screening Against Pyricularia oryzae and Related Phytopathogens

Chamaejasmenin A's superior MIC (3.12 μg/mL) against Pyricularia oryzae, a model organism for rice blast disease [1], makes it an ideal positive control or reference compound for antifungal screening programs targeting phytopathogenic fungi. Its 2-fold higher potency compared to chamaejasmenin D and isochamaejasmenin B [1] enables more sensitive detection of synergistic or additive effects in combination studies. Plant pathologists and agrochemical researchers should prioritize chamaejasmenin A when establishing dose-response curves or validating high-throughput antifungal assays.

Antimitotic Mechanism Studies: Using the Pyricularia oryzae Conidial Assay as a Tractable Model

The Pyricularia oryzae conidial germination assay simultaneously evaluates antifungal and antimitotic activities [1]. Chamaejasmenin A's potent inhibition of conidial germination (MIC 3.12 μg/mL) positions it as a valuable tool compound for studying mitotic disruption mechanisms in a genetically tractable fungal model. Researchers investigating tubulin-targeting agents or cell cycle inhibitors can utilize chamaejasmenin A to benchmark activity against established antimitotics and to explore structure-activity relationships within the biflavonoid class [1].

Biflavonoid SAR and Medicinal Chemistry Optimization

Among seven biflavonoids isolated from Stellera chamaejasme, chamaejasmenin A exhibits the highest antimitotic/antifungal potency (MIC 3.12 μg/mL) [1]. This quantitative differentiation makes it the preferred starting point for structure-activity relationship (SAR) studies aimed at identifying the minimal pharmacophore for bioactivity. Medicinal chemists synthesizing biflavonoid analogs or exploring natural product-inspired libraries should use chamaejasmenin A as a benchmark to guide modifications that preserve or enhance potency while improving drug-like properties as predicted by in silico ADMET models [2].

Reference Standard for Quality Control of Stellera chamaejasme Extracts

Given its well-characterized bioactivity and structural elucidation [1], chamaejasmenin A serves as a suitable reference standard for the authentication and standardization of Stellera chamaejasme herbal materials and extracts. Its quantifiable antifungal and antimitotic activities provide a functional benchmark for quality control, ensuring batch-to-batch consistency in both traditional medicine preparations and research-grade botanical extracts. Procurement of high-purity chamaejasmenin A (≥98% by HPLC) is essential for accurate calibration and assay validation.

Application
Selection Property
Validation Focus
Antifungal screening studies
Antifungal assay context
MIC and strain-panel endpoints
Antimitotic pathway research
Cell division assay context
Conidial germination endpoints
Biflavonoid SAR studies
Structure-activity relationship context
Pharmacophore mapping and optimization
Botanical extract quality control
Reference standard suitability
Purity and batch consistency
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